molecular formula C10H15N3O B1467519 3-(Piperidin-3-ylmethoxy)pyridazine CAS No. 1250210-07-1

3-(Piperidin-3-ylmethoxy)pyridazine

Número de catálogo: B1467519
Número CAS: 1250210-07-1
Peso molecular: 193.25 g/mol
Clave InChI: MBLOBMZSGMOFIA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Piperidin-3-ylmethoxy)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperidin-3-ylmethoxy group. Pyridazine derivatives are widely studied for their diverse biological activities, including antimicrobial, antiplatelet, and kinase inhibitory properties . The piperidine moiety in this compound may enhance bioavailability and influence interactions with biological targets, particularly in the central nervous system (CNS) . For example, chlorinated and methylated analogs (e.g., 3-Chloro-6-(piperidin-3-ylmethoxy)pyridazine hydrochloride) are synthesized for research purposes, often characterized via IR, NMR, and HPLC .

Propiedades

Número CAS

1250210-07-1

Fórmula molecular

C10H15N3O

Peso molecular

193.25 g/mol

Nombre IUPAC

3-(piperidin-3-ylmethoxy)pyridazine

InChI

InChI=1S/C10H15N3O/c1-3-9(7-11-5-1)8-14-10-4-2-6-12-13-10/h2,4,6,9,11H,1,3,5,7-8H2

Clave InChI

MBLOBMZSGMOFIA-UHFFFAOYSA-N

SMILES

C1CC(CNC1)COC2=NN=CC=C2

SMILES canónico

C1CC(CNC1)COC2=NN=CC=C2

Origen del producto

United States

Aplicaciones Científicas De Investigación

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

One of the most significant applications of 3-(Piperidin-3-ylmethoxy)pyridazine derivatives is their role as inhibitors of lysine-specific demethylase 1 (LSD1). LSD1 is an important enzyme involved in the demethylation of histone lysine residues, which plays a crucial role in gene expression regulation and cancer progression.

Structure-Activity Relationship (SAR) Studies

Studies have elucidated the structure-activity relationships of these compounds, highlighting the importance of specific substituents on the piperidine and pyridazine rings for enhancing potency and selectivity. For instance, modifications that retain the basic piperidine structure significantly improve inhibition efficacy compared to other configurations .

Cytotoxic Activity Against Cancer Cells

The cytotoxic potential of this compound derivatives has been evaluated against various cancer cell lines, including human breast adenocarcinoma (MCF-7) cells. A series of pyridazine derivatives demonstrated moderate activity against these cells, suggesting that structural modifications can lead to enhanced anti-cancer properties .

Potential Neuropharmacological Applications

Given the structural similarities to known neuroactive compounds, there is potential for this compound derivatives to exhibit neuropharmacological effects. The selectivity for monoamine oxidases suggests possible applications in treating neurological disorders by modulating neurotransmitter levels .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound derivatives:

Study Application Findings Key Compounds
LSD1 InhibitionPotent inhibitors with Ki values < 30 nM3-(Piperidin-4-ylmethoxy)pyridine
CytotoxicityModerate activity against MCF-7 cellsPyridopyridazin derivatives
NeuropharmacologyHigh selectivity for monoamine oxidasesVarious piperidine derivatives

Case Studies

Several case studies have highlighted the effectiveness of these compounds in preclinical settings:

  • LSD1 Inhibitors : A study demonstrated that specific derivatives significantly reduced tumor growth in xenograft models by inhibiting LSD1 activity, leading to altered gene expression profiles associated with cancer progression .
  • Cytotoxic Studies : Compounds were tested against MCF-7 cells, showing a dose-dependent response that correlates with structural modifications aimed at improving metabolic stability and potency .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity Molecular Weight Key Properties References
This compound Piperidin-3-ylmethoxy Hypothesized antimicrobial/kinase inhibition N/A Potential CNS bioavailability
3-Chloro-6-(piperidin-3-ylmethoxy)pyridazine HCl Chloro, piperidin-3-ylmethoxy Not explicitly reported 264.15 Hydrochloride salt enhances solubility
3-Methyl-6-(piperidin-3-ylmethoxy)pyridazine HCl Methyl, piperidin-3-ylmethoxy Not explicitly reported 243.73 Lower MW; methyl may improve lipophilicity
Sulfapyridazine Sulfanilamide, methoxy Antibacterial N/A Classic sulfonamide mechanism
3e (3-aldehyde-1-phenylpyridazine) Aldehyde, phenyl Potent antimicrobial (surpasses streptomycin) N/A Electron-withdrawing groups enhance activity
VEGFR2 Inhibitor (6b) Imidazo[1,2-b]pyridazine, trifluoromethyl Kinase inhibition (IC50: 7.1 nM for VEGFR2) N/A Fused ring system targets ATP-binding sites

Key Observations:

Substituent Impact on Activity: Chloro vs. Piperidine vs. Piperazine: Piperazine-containing derivatives (e.g., 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) exhibit antiplatelet and antibacterial activities, suggesting that nitrogen positioning in the heterocycle modulates target specificity . Sulfonamide Moieties: Sulfapyridazine’s antibacterial action relies on dihydropteroate synthase inhibition, a mechanism distinct from piperidine/pyridazine hybrids, which may target kinases or microbial membranes .

Biological Activity Trends: Antimicrobial Potency: Compound 3e (3-aldehyde-1-phenylpyridazine) demonstrates superior antimicrobial activity to streptomycin, highlighting the role of aldehyde and phenyl groups in enhancing efficacy . In contrast, piperidin-3-ylmethoxy derivatives may require optimization of the methoxy linker or piperidine substitution for similar potency. Kinase Inhibition: Imidazo[1,2-b]pyridazine derivatives (e.g., 6b) achieve nanomolar IC50 values against VEGFR2, underscoring how fused ring systems and trifluoromethyl groups improve target engagement .

Physicochemical and Safety Profiles :

  • Hydrochloride Salts : Chlorinated and methylated analogs are often synthesized as hydrochloride salts to improve aqueous solubility, a critical factor in drug formulation .
  • Safety Considerations : 3-Chloro-6-(piperidin-3-ylmethoxy)pyridazine hydrochloride’s safety data sheet (SDS) emphasizes standard handling precautions for hazardous chemicals, though specific toxicity data are unavailable .

Métodos De Preparación

Williamson Ether Synthesis Approach

This classical method involves the reaction of a 3-hydroxypyridazine derivative with a piperidin-3-ylmethanol or its halide derivative under basic conditions to form the ether bond.

Step Reagents and Conditions Description
1 3-Hydroxypyridazine (or 3-halo-pyridazine) Starting heterocycle
2 Piperidin-3-ylmethanol or piperidin-3-ylmethyl halide Nucleophile for substitution
3 Base (e.g., sodium hydride, potassium carbonate) Deprotonates hydroxyl for nucleophilic attack
4 Solvent (DMF, DMSO, or THF) Polar aprotic solvents preferred
5 Temperature: 0–80 °C Controlled to optimize reaction rate and selectivity

The reaction proceeds by deprotonation of the hydroxyl group on the pyridazine or the piperidine side, followed by nucleophilic attack on the electrophilic carbon bearing the leaving group, resulting in the ether linkage.

Protection and Deprotection of Piperidine Nitrogen

To prevent side reactions, the piperidine nitrogen is often protected using tert-butyloxycarbonyl (BOC) groups before ether formation. After the coupling reaction, the BOC group is removed under acidic conditions.

Step Reagents and Conditions Description
1 Piperidin-3-ylmethanol + Boc2O (tert-butyldicarbonate) Protection of nitrogen
2 Coupling with activated pyridazine derivative Ether formation
3 Deprotection with TFA (trifluoroacetic acid) or HCl Removal of BOC protecting group

This strategy enhances the selectivity of the ether formation and improves overall yield and purity.

Representative Research Findings

  • A study on related 3-(piperidin-4-ylmethoxy)pyridine compounds showed that substitution reactions on pyridine/pyridazine rings with BOC-protected piperidine derivatives under nucleophilic aromatic substitution conditions yielded high purity products after deprotection.

  • In these syntheses, sodium hydride or potassium carbonate in DMF was effective for deprotonation and ether bond formation, with reaction temperatures maintained between 0 °C and 75 °C to optimize yield and minimize side products.

  • The use of palladium-catalyzed cross-coupling reactions (e.g., Pd(PPh3)4 catalysis) has been reported for related compounds to introduce cyano or substituted groups on heterocycles, indicating potential for functional group diversification in the pyridazine ring prior to ether formation.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Williamson Ether Synthesis 3-Hydroxypyridazine, piperidin-3-ylmethanol, NaH/K2CO3, DMF 0–80 °C, 12–24 h Straightforward, high yield, scalable Requires careful control of base and temperature
Protection/Deprotection Strategy Boc2O, TFA/HCl for deprotection Room temp for protection; acidic conditions for deprotection Improves selectivity, reduces side reactions Additional steps increase synthesis time
Pd-Catalyzed Cross-Coupling (for substituted derivatives) Pd(PPh3)4, Zn(CN)2, BOC-protected intermediates 50–80 °C, inert atmosphere Enables functional group diversification Requires expensive catalysts, sensitive conditions

Notes on Purification and Characterization

  • Purification is typically achieved by column chromatography using silica gel with eluents such as ethyl acetate/methanol mixtures.
  • Characterization includes NMR (1H, 13C), HRMS, and sometimes X-ray crystallography to confirm the ether linkage and substitution pattern.
  • Reaction monitoring by TLC and HPLC ensures completeness and purity.

Q & A

Q. What are the common synthetic routes for 3-(Piperidin-3-ylmethoxy)pyridazine, and how are intermediates purified?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyridazine derivatives are often functionalized at the 3-position via alkoxy group introduction using piperidinylmethanol under basic conditions. Intermediates are purified via column chromatography (Scharlau Silica Gel 60, 70–230 mesh) and characterized using melting point analysis and HPLC (reverse-phase Lichrospher 100 RP-18 column, methanol/water eluent) .

Q. How is structural characterization performed for this compound derivatives?

Methodological Answer: Key techniques include:

  • IR spectroscopy to confirm functional groups (e.g., C-O-C stretching at ~1100–1250 cm⁻¹).
  • ¹H/¹³C-NMR to assign proton and carbon environments (e.g., methoxy protons at δ 3.5–4.0 ppm).
  • Elemental analysis (Perkin-Elmer 2400 II CHN Analyzer) to validate purity .

Q. What in vitro bioactivity assays are relevant for this compound?

Methodological Answer: Antimicrobial activity is commonly tested using agar diffusion or broth dilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli). Minimum inhibitory concentration (MIC) values are compared to standards like streptomycin sulfate. Bioactivity correlations with substituents (e.g., electron-withdrawing groups) are analyzed for structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound synthesis?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and reaction energetics. Tools like the Artificial Force Induced Reaction (AFIR) method identify viable pathways. Experimental validation involves screening conditions (solvent, catalyst) suggested by computational models, reducing trial-and-error approaches .

Q. How to resolve contradictions in bioassay data across different studies?

Methodological Answer: Use factorial design to isolate variables (e.g., microbial strain variability, solvent effects). For example, a 2^k factorial experiment can test interactions between compound concentration, pH, and incubation time. Statistical tools (ANOVA, t-tests) validate reproducibility, while dose-response curves clarify potency discrepancies .

Q. What strategies improve SAR analysis for pyridazine derivatives?

Methodological Answer:

  • Scaffold hopping : Modify the piperidine or pyridazine moiety to assess pharmacophore requirements.
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic fields with bioactivity.
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., methoxy vs. methyl groups) to activity .

Q. How to mitigate toxicity risks during handling and synthesis?

Methodological Answer:

  • Engineering controls : Use fume hoods for volatile intermediates.
  • Analytical monitoring : LC-MS tracks hazardous byproducts (e.g., chlorinated species).
  • Waste protocols : Neutralize reactive residues (e.g., quench with aqueous NaHCO₃) before disposal .

Q. What advanced spectroscopic techniques validate regioselectivity in functionalization?

Methodological Answer:

  • NOESY NMR confirms spatial proximity of substituents.
  • X-ray crystallography resolves ambiguous regiochemistry.
  • High-resolution MS distinguishes isobaric intermediates .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.